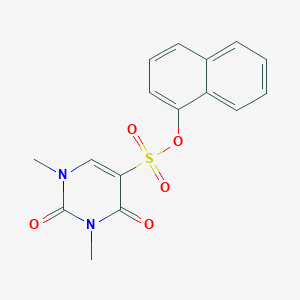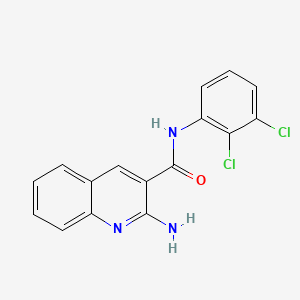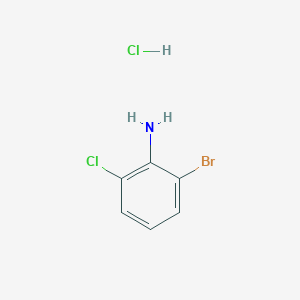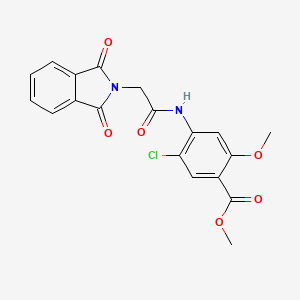
3-Benzoyl-6-chlorochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the compound’s molecular structure .Applications De Recherche Scientifique
Green and Environmentally Friendly Substance for Corrosion Inhibition
One application of benzoyl derivatives in scientific research includes the development of green and environmentally friendly substances for the protection of materials. A study by Chafiq et al. (2020) investigated spirocyclopropane derivatives as potential inhibitors for mild steel corrosion in hydrochloric acid solution. The research highlighted the significance of using environmentally benign compounds in corrosion protection and provided insights into the effectiveness of these compounds, including those related to benzoyl groups, in inhibiting corrosion through physical and chemical adsorption mechanisms (Chafiq et al., 2020).
Structural and Spectral Studies for Molecular Design
The benzoyl group, as part of complex organic molecules, is studied for its structural and spectral properties, aiding in the design of molecules with specific characteristics. Research by Demir et al. (2016) explored the synthesis, crystal structure, and spectral investigations of a benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound. This study not only provided valuable data on the molecular structure but also discussed the electronic properties and potential applications of such compounds in designing molecules with desired characteristics (Demir et al., 2016).
Nonlinear Optical (NLO) Applications
Benzoyl derivatives are also explored for their potential applications in nonlinear optical (NLO) materials. A study conducted by Sinha et al. (2011) on 3-Benzoyl-5-chlorouracil highlighted its significant NLO properties. The research presented detailed analysis through Density Functional Theory (DFT) and experimental data, suggesting the molecule's potential as a candidate for NLO applications due to its high hyperpolarizability and charge transfer characteristics (Sinha et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-benzoyl-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLGFWQKIPAPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-chlorochromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)







![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)